Linker Length: The Critical Difference in Ternary Complex Formation
The PEG1 linker defines this compound as a specific, short spacer for PROTAC design. Studies show that PEG linker length is a critical variable that directly impacts protein degradation outcomes. In a study using CRBN-recruiting PROTACs, the length of the flexible PEG chain was shown for the first time to dictate GSPT1 degradation [1]. This establishes the PEG1 length as a unique variable that cannot be simply exchanged for PEG2 or PEG3 linkers (e.g., Thalidomide-NH-PEG2-C2-NH2 or Thalidomide-O-PEG3-C2-NH2), as doing so would alter the geometry and efficacy of the resulting degrader [2].
| Evidence Dimension | Influence of PEG Linker Length on Protein Degradation |
|---|---|
| Target Compound Data | PEG1 (shortest PEG linker in its class) |
| Comparator Or Baseline | Longer PEG linkers (e.g., PEG2, PEG3, PEG4, PEG6) |
| Quantified Difference | The degradation activity of a PROTAC is dependent on the length of the PEG linker, with different lengths yielding different degradation outcomes. |
| Conditions | In vitro degradation assays using CRBN-recruiting PROTACs targeting GSPT1 [1]. |
Why This Matters
This matters for procurement because the PEG1 linker represents a unique starting point for PROTAC optimization; using a longer linker (e.g., PEG2 or PEG3) will result in a different molecule with a different degradation profile, making direct substitution invalid without re-optimization.
- [1] Anonymous. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. *European Journal of Medicinal Chemistry* **2026**, 283, 117243. View Source
- [2] Puhl, A. C.; et al. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. *Bioorganic & Medicinal Chemistry* **2023**, 91, 117391. View Source
